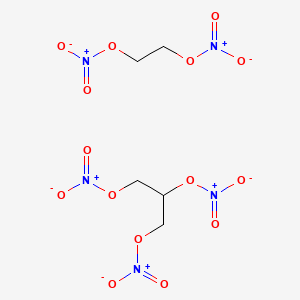
1,3-Dinitrooxypropan-2-yl nitrate;2-nitrooxyethyl nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dinitrooxypropan-2-yl nitrate; 2-nitrooxyethyl nitrate: is a heterocyclic organic compound with the molecular formula C5H9N5O15 and a molecular weight of 379.149 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and explosives. It is a volatile vasodilator that relieves angina pectoris by stimulating guanylate cyclase and lowering cytosolic calcium .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dinitrooxypropan-2-yl nitrate; 2-nitrooxyethyl nitrate involves the nitration of glycerol or similar compounds under controlled conditions. The reaction typically requires the use of nitric acid and sulfuric acid as nitrating agents. The process involves careful temperature control to avoid decomposition and ensure the formation of the desired nitrate esters .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and ensure high yield and purity. Safety measures are critical due to the explosive nature of the compound .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dinitrooxypropan-2-yl nitrate; 2-nitrooxyethyl nitrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various nitro derivatives.
Reduction: Reduction reactions can convert the nitrate groups to amines.
Substitution: Nitrate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the use of nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted nitrate esters.
Scientific Research Applications
Chemistry: 1,3-Dinitrooxypropan-2-yl nitrate; 2-nitrooxyethyl nitrate is used as a reagent in organic synthesis, particularly in the preparation of other nitrate esters and nitro compounds .
Biology and Medicine: In medicine, this compound is used as a vasodilator to treat conditions such as angina pectoris. It works by stimulating guanylate cyclase, leading to the relaxation of smooth muscles and dilation of blood vessels .
Industry: The compound is also used in the explosives industry due to its high energy content and stability under controlled conditions .
Mechanism of Action
The mechanism of action of 1,3-dinitrooxypropan-2-yl nitrate; 2-nitrooxyethyl nitrate involves the release of nitric oxide (NO) upon metabolism. Nitric oxide activates guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the relaxation of smooth muscle cells and vasodilation. This mechanism is similar to that of other nitrate-based vasodilators .
Comparison with Similar Compounds
Nitroglycerin: Another nitrate ester used as a vasodilator and explosive.
Isosorbide dinitrate: A nitrate compound used in the treatment of angina pectoris.
Pentaerythritol tetranitrate: A nitrate ester used in explosives and propellants.
Uniqueness: 1,3-Dinitrooxypropan-2-yl nitrate; 2-nitrooxyethyl nitrate is unique due to its specific molecular structure, which provides a balance between stability and reactivity. This makes it suitable for both pharmaceutical and industrial applications .
Properties
CAS No. |
53569-64-5 |
|---|---|
Molecular Formula |
C5H9N5O15 |
Molecular Weight |
379.15 g/mol |
IUPAC Name |
1,3-dinitrooxypropan-2-yl nitrate;2-nitrooxyethyl nitrate |
InChI |
InChI=1S/C3H5N3O9.C2H4N2O6/c7-4(8)13-1-3(15-6(11)12)2-14-5(9)10;5-3(6)9-1-2-10-4(7)8/h3H,1-2H2;1-2H2 |
InChI Key |
PGYHWEPLJIJQOO-UHFFFAOYSA-N |
Canonical SMILES |
C(CO[N+](=O)[O-])O[N+](=O)[O-].C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



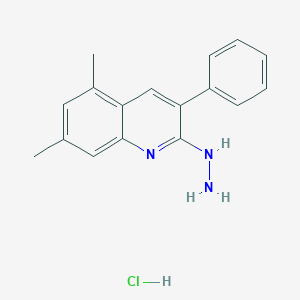
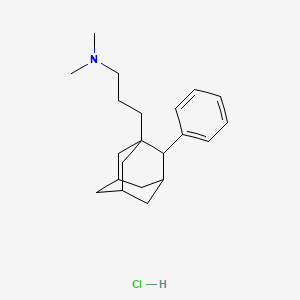
![N~1~,N~1~-Dimethyl-N~2~-[2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13754093.png)
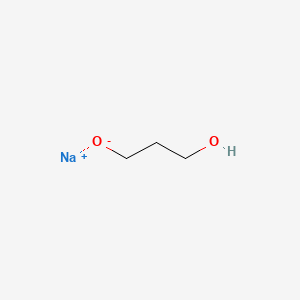
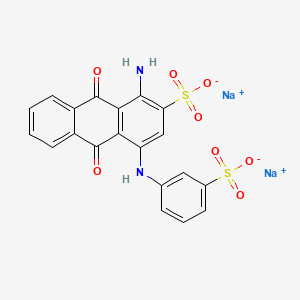
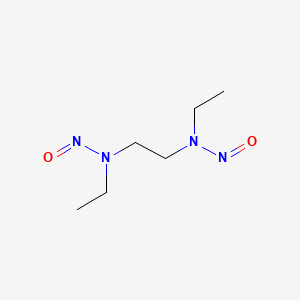
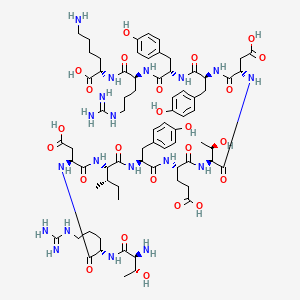
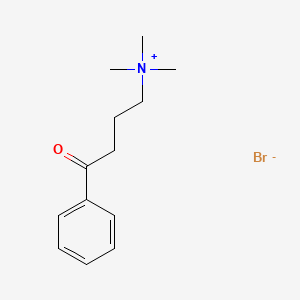
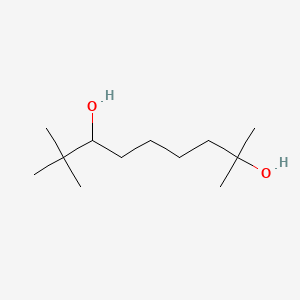

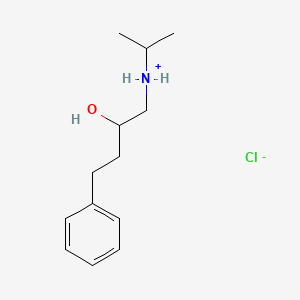
![11H-Indeno[2,1-a]phenanthrene](/img/structure/B13754142.png)
![N-[2-(2-hydroxyethylamino)ethyl]octadec-2-enamide](/img/structure/B13754149.png)
